2,3-Dichloro-6-nitrobenzohydrazide
Description
2,3-Dichloro-6-nitrobenzohydrazide is a benzohydrazide derivative characterized by a nitro group at the 6-position and chlorine atoms at the 2- and 3-positions on the aromatic ring. The hydrazide functional group (-CONHNH₂) confers unique reactivity, enabling applications in coordination chemistry, agrochemicals, or pharmaceuticals.
Properties
Molecular Formula |
C7H5Cl2N3O3 |
|---|---|
Molecular Weight |
250.04 g/mol |
IUPAC Name |
2,3-dichloro-6-nitrobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-3-1-2-4(12(14)15)5(6(3)9)7(13)11-10/h1-2H,10H2,(H,11,13) |
InChI Key |
REYWXKWSCDUSFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)NN)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrobenzohydrazide typically involves the reaction of 2,3-dichloro-6-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-6-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Major Products Formed:
Reduction: 2,3-Dichloro-6-aminobenzohydrazide.
Substitution: 2,3-Dichloro-6-nitrobenzohydrazide derivatives with substituted nucleophiles.
Oxidation: Azides or other oxidized derivatives.
Scientific Research Applications
2,3-Dichloro-6-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms and hydrazide group also contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The compounds below share key features with 2,3-Dichloro-6-nitrobenzohydrazide, such as chloro, nitro, and hydrazide-related substituents, but differ in core scaffolds and functional groups:
Key Observations:
- Hydrazide vs.
- Benzodithiazine Scaffold : Compounds 3, 6, and 17 incorporate a sulfur-containing benzodithiazine ring, which introduces sulfone (-SO₂) groups and alters electronic properties compared to the simpler benzene backbone of the target compound .
Thermal Stability and Melting Points
Melting points reflect molecular symmetry and intermolecular interactions:
The target compound’s melting point is expected to exceed 250°C (based on analogs), with decomposition influenced by nitro and hydrazide groups.
Spectral Characteristics
Infrared (IR) Spectroscopy:
- C=O Stretch :
- C=N Stretch :
Nuclear Magnetic Resonance (NMR):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
